IWR-1-endo is a small molecule that serves as a potent inhibitor of the Wnt/β-catenin signaling pathway. It is classified as a Wnt antagonist and has been identified for its ability to stabilize the AXIN2 destruction complex, thus promoting the degradation of β-catenin. This compound is particularly significant in cancer research and developmental biology due to its role in regulating cellular processes influenced by Wnt signaling, which is critical in embryonic development, tissue homeostasis, and tumorigenesis .
IWR-1-endo was screened from a diverse synthetic chemical library and is recognized as a cell-permeable inhibitor of Tankyrase 1 and Tankyrase 2, with IC₅₀ values of 131 nM and 56 nM, respectively . Its empirical formula is , and it is often referred to by various synonyms including Wnt Pathway Inhibitor I and TNKS1/2 Inhibitor II .
The synthesis of IWR-1-endo involves several steps that utilize organic synthesis techniques. The compound can be prepared through a series of reactions starting from commercially available precursors. The key steps typically include:
The compound has been characterized using mass spectrometry and NMR spectroscopy to confirm its structure and purity.
IWR-1-endo has a complex molecular structure characterized by its unique arrangement of atoms that facilitates its interaction with target proteins in the Wnt signaling pathway. The structural formula can be depicted as follows:
Key structural features include:
The compound's three-dimensional conformation plays a critical role in its ability to bind effectively to Tankyrase enzymes, leading to the stabilization of AXIN2 .
IWR-1-endo primarily functions through non-covalent interactions with its target proteins. Its main chemical reactions include:
These reactions are critical for modulating cellular responses to Wnt ligands, thereby influencing gene expression related to cell proliferation and differentiation.
The mechanism by which IWR-1-endo exerts its effects involves several key steps:
Data from various assays indicate that IWR-1-endo effectively suppresses Wnt-stimulated transcription activity with an IC₅₀ value around 180 nM .
IWR-1-endo is typically characterized as an off-white solid with solubility properties that vary depending on the solvent used:
Key chemical properties include:
These properties are essential for determining its usability in laboratory settings and biological applications.
IWR-1-endo has several scientific applications, particularly in research areas focused on cancer biology and developmental processes:
IWR-1-endo functions as a potent and selective inhibitor of tankyrase enzymes (TNKS1 and TNKS2), which are poly(ADP-ribose) polymerases (PARPs) integral to canonical Wnt/β-catenin signaling. Tankyrases regulate Axin stability through poly-ADP-ribosylation (PARsylation), which targets Axin for ubiquitination by the E3 ubiquitin ligase RNF146 and subsequent proteasomal degradation [4] [7]. By inhibiting tankyrase activity (IC₅₀ = 180 nM in Wnt3A-expressing L-cells), IWR-1-endo blocks Axin PARsylation, leading to pronounced stabilization of Axin1 and Axin2 scaffold proteins [5] [9]. Stabilized Axin proteins form functional β-catenin destruction complexes at significantly elevated levels, enhancing the sequestration and phosphorylation of β-catenin [4] [7].
Key Dynamics of Axin Stabilization:
Table 1: Impact of IWR-1-endo on Axin Stabilization and Complex Formation
Parameter | Control | IWR-1-endo Treatment | Biological Consequence |
---|---|---|---|
Axin2 half-life | <1 hour | >4 hours | Enhanced destruction complex assembly |
β-catenin destruction complex abundance | Low | High (2.5-fold increase) | Accelerated β-catenin phosphorylation |
RNF146-mediated ubiquitination | Active | Inhibited | Reduced Axin degradation |
Stabilized Axin serves as a scaffold for the assembly of the β-catenin destruction complex, which includes Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α). IWR-1-endo promotes the formation of this complex, enabling sequential phosphorylation of β-catenin at critical residues (Ser45 by CK1α, followed by Ser33/Ser37/Thr41 by GSK3β) [4] [8]. Phosphorylated β-catenin is recognized by β-transducin repeat-containing protein (β-TrCP) for ubiquitination and proteasomal degradation, reducing cytosolic and nuclear pools of β-catenin [7] [9].
Mechanistic Insights:
Table 2: Phosphorylation Sites on β-Catenin Enhanced by IWR-1-endo
Phosphorylation Site | Kinase Responsible | Functional Outcome |
---|---|---|
Ser45 | CK1α | Priming phosphorylation for GSK3β |
Ser33/Ser37/Thr41 | GSK3β | β-TrCP recognition and ubiquitination |
Ser675/Ser552 | PKA/AKT (non-target) | Transcriptional activation (unaffected) |
Nuclear β-catenin acts as a co-activator for T-cell factor/Lymphoid enhancer factor (TCF/LEF) transcription factors. By depleting nuclear β-catenin, IWR-1-endo suppresses TCF/LEF-mediated transcription of Wnt target genes, which drive oncogenesis, stemness, and cell proliferation [3] [9]. Key downregulated genes include MYC, CCND1 (cyclin D1), AXIN2, and SOX2, validated through luciferase reporter assays (IC₅₀ = 24.4 μM in HT-29 cells) and qRT-PCR [3] [9].
Functional Consequences:
Table 3: Wnt Target Genes Modulated by IWR-1-endo
Target Gene | Function | Regulation by IWR-1-endo | Experimental Model |
---|---|---|---|
MYC | Cell proliferation | ↓ 3.8-fold | Osteosarcoma spheres [3] |
AXIN2 | Negative feedback regulator | ↑ 4.2-fold (protein) | DLD-1 cells [7] |
SOX2 | Stemness maintenance | ↓ 6.5-fold | Osteosarcoma xenografts [3] |
CCND1 | G1/S cell cycle transition | ↓ 2.1-fold | Colorectal cancer cells [9] |
Though primarily a canonical Wnt inhibitor, IWR-1-endo exhibits nuanced effects on non-canonical Wnt pathways (e.g., Wnt/PCP and Wnt/Ca²⁺), which regulate cell migration, polarity, and calcium flux. In MDA-MB-231 breast cancer cells, IWR-1-endo (10 μM) attenuates Wnt3a-induced cell migration by 60% without altering Wnt5a-mediated Ca²⁺ release, indicating selective modulation [4] [8].
Pathway-Specific Effects:
Table 4: Selectivity of IWR-1-endo Across Wnt Signaling Pathways
Pathway | Key Effectors | Impact of IWR-1-endo | Functional Outcome |
---|---|---|---|
Canonical (β-catenin) | β-catenin/TCF/LEF | Strong inhibition (IC₅₀ = 180 nM) | Anti-tumor, stem cell suppression |
Wnt/PCP | RhoA/Rac1, JNK | Moderate (via FERMT2) | Impaired cell migration |
Wnt/Ca²⁺ | PKC, NFAT, CAMKII | Minimal | Unaffected calcium signaling |
Compound Synonyms and Identifiers
Table 5: Nomenclature and Chemical Identifiers for IWR-1-endo
Synonym | CAS Number | Chemical Formula | Purity | Source |
---|---|---|---|---|
IWR-1-endo | 1127442-82-3 | C₂₅H₁₉N₃O₃ | ≥98–99.94% | [5] [9] [10] |
endo-IWR 1 | 1127442-82-3 | C₂₅H₁₉N₃O₃ | ≥98% | [10] |
IWR-1 | 1127442-82-3 | C₂₅H₁₉N₃O₃ | 99.60% | [9] |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: